molecular formula C15H22FN3O2 B7059521 1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine

Cat. No.: B7059521
M. Wt: 295.35 g/mol
InChI Key: AFQWJXVPHMLPAP-UHFFFAOYSA-N
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Description

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a fluorinated nitrophenyl group and an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine typically involves multi-step organic reactions One common approach starts with the nitration of a fluorobenzene derivative to introduce the nitro group This is followed by a Friedel-Crafts alkylation to attach the piperidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorinated nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring and isopropylamine moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-fluoro-2-nitrophenyl)methyl]-N-methylpiperidin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-[(5-chloro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-11(2)17-14-5-7-18(8-6-14)10-12-9-13(16)3-4-15(12)19(20)21/h3-4,9,11,14,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWJXVPHMLPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)CC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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